Stannane, acetoxytrihexyl-
Description
Historical Perspectives and Foundational Principles of Organotin Research
The field of organotin chemistry dates back to 1849, when Edward Frankland synthesized diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.com Shortly after, in 1852, Löwig's work on the reaction of alkyl halides with a tin-sodium alloy is often considered the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.comeuropub.co.uk The early 20th century saw significant advancements, particularly with the advent of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org The industrial potential of organotin compounds was realized in the 1950s, largely due to the work of van der Kerk and his colleagues, leading to their use as PVC stabilizers, biocides, and catalysts. lupinepublishers.comlupinepublishers.comeuropub.co.uk
A pivotal moment in understanding the structural possibilities of organotin compounds came in the early 1960s. It was discovered that the tin atom could expand its coordination number beyond the expected four. The first documented case of a five-coordinate triorganotin halide complex was the trimethyltin (B158744) chloride pyridine (B92270) adduct, confirmed by X-ray crystallography. lupinepublishers.comlupinepublishers.comeuropub.co.uk This discovery opened up new avenues of research into the diverse structural chemistry of organotin compounds.
Classification and Structural Archetypes of Organotin Compounds Relevant to Stannane, Acetoxytrihexyl-
Organotin compounds are categorized based on the number of organic groups attached to the tin atom, leading to mono-, di-, tri-, and tetra-organotin compounds. tuvsud.comnaturvardsverket.setuvsud.com Stannane, acetoxytrihexyl-, as a triorganotin compound, falls into the R3SnX category, where 'R' represents an organic substituent (in this case, hexyl groups) and 'X' is an electronegative group (the acetate (B1210297) group).
The geometry of the tin atom in these compounds is a key aspect of their structure. While tetraorganotin compounds (R4Sn) are typically tetrahedral, the Lewis acidity of the tin atom increases as organic groups are replaced with electronegative substituents. lupinepublishers.com This allows for an expansion of the coordination number. In triorganotin halides, a trigonal bipyramidal geometry is common, with the organic groups in the equatorial positions and the more electronegative atoms in the axial positions. lupinepublishers.com
Significance of Triorganotin Acetates in Contemporary Organometallic Chemistry Research
Triorganotin acetates, a subclass of triorganotin compounds, are of significant interest in organometallic chemistry. They are recognized for their catalytic and biocidal properties. tandfonline.com The nature of the organic groups and the carboxylate ligand influences their structure and reactivity. Research has shown that triorganotin carboxylates can exist as monomers with four-coordinate tin in solution, while in the solid state, they often form polymeric structures with five-coordinate tin atoms in a trigonal bipyramidal geometry. tandfonline.comresearchgate.net The acetate group can act as a bridging ligand, leading to the formation of extended networks. researchgate.net The study of these compounds contributes to a deeper understanding of coordination chemistry and the relationship between structure and activity.
Overview of Research Gaps and Emerging Directions in Stannane, Acetoxytrihexyl- Investigations
While much is known about organotin compounds in general, specific details for many individual compounds, including Stannane, acetoxytrihexyl-, are not extensively documented in publicly available literature. A significant research gap exists in the comprehensive characterization and reactivity studies of this specific compound.
Emerging research directions in the broader field of triorganotin compounds include the development of new synthetic methodologies, the exploration of their potential in materials science, and a more profound understanding of their environmental fate and biological interactions. ontosight.aifrontiersin.org Further investigation into the specific properties of Stannane, acetoxytrihexyl- could reveal unique applications and contribute to filling the existing knowledge gaps.
| Property | Value |
| Chemical Formula | C20H42O2Sn |
| Synonyms | Acetoxytrihexylstannane, Acetoxytrihexyltin |
| CAS Number | 2897-46-3 |
Properties
CAS No. |
2897-46-3 |
|---|---|
Molecular Formula |
C20H42O2Sn |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-trihexylstannylacetic acid |
InChI |
InChI=1S/3C6H13.C2H3O2.Sn/c3*1-3-5-6-4-2;1-2(3)4;/h3*1,3-6H2,2H3;1H2,(H,3,4); |
InChI Key |
IQGPZWMPDFAKSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[Sn](CCCCCC)(CCCCCC)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for Stannane, Acetoxytrihexyl and Analogous Triorganotin Acetates
Direct Synthesis Approaches Utilizing Organometallic Reagents
Direct synthesis methods are fundamental in organotin chemistry, establishing the core triorgano-tin structure from a tin(IV) source. These approaches typically involve the alkylation of tin tetrachloride (SnCl₄) to create a tetraalkyltin intermediate, which is then selectively converted to the trihexyltin halide.
Grignard Reagent-Mediated Stannylation Routes
The reaction of tin halides with Grignard reagents (RMgX) is a classic and widely employed method for forming tin-carbon bonds. wikidoc.orgwikipedia.org This route is highly effective for synthesizing symmetrical tetraorganotin compounds. wikipedia.org In the context of acetoxytrihexylstannane, the process commences with the reaction of tin tetrachloride (SnCl₄) with hexylmagnesium bromide (C₆H₁₃MgBr).
The general reaction is as follows: SnCl₄ + 4 C₆H₁₃MgBr → (C₆H₁₃)₄Sn + 4 MgClBr wikipedia.org
This reaction typically proceeds in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikidoc.org The resulting tetrahexylstannane (B1617953) is a stable intermediate. wikidoc.org To obtain the desired triorganotin derivative, a redistribution reaction, also known as a Kocheshkov comproportionation, is performed. This involves reacting the tetrahexylstannane with additional tin tetrachloride, with the stoichiometry carefully controlled to favor the formation of the trihexyltin chloride. wikipedia.orggelest.com
3 (C₆H₁₃)₄Sn + SnCl₄ → 4 (C₆H₁₃)₃SnCl wikipedia.org
The final step to yield Stannane, acetoxytrihexyl- involves an anion exchange with an acetate (B1210297) source, as detailed in section 2.2.2. The accessibility of Grignard reagents has been a significant factor in the expansion of organotin compound synthesis. ijpras.com
Organolithium and Organoaluminum Precursor Functionalization
Organolithium and organoaluminum reagents serve as powerful alternatives to Grignard reagents for the alkylation of tin halides.
Organolithium Reagents: Characterized by a highly polar carbon-lithium bond, organolithium reagents (RLi) are more reactive than their Grignard counterparts. wikipedia.orgmmcmodinagar.ac.in They are strong nucleophiles and can be used to synthesize tetraorganotins from tin tetrachloride. gelest.comwikipedia.org The synthesis using hexyllithium would follow a similar path to the Grignard route:
SnCl₄ + 4 C₆H₁₃Li → (C₆H₁₃)₄Sn + 4 LiCl
The subsequent Kocheshkov redistribution reaction is then required to produce trihexyltin chloride. gelest.com The high reactivity of organolithium reagents necessitates careful handling, often under an inert atmosphere, as they can be pyrophoric. wikipedia.org
Organoaluminum Reagents: On an industrial scale, the alkylation of SnCl₄ is frequently accomplished using organoaluminum compounds, such as trihexylaluminum ((C₆H₁₃)₃Al), due to cost-effectiveness. gelest.comlupinepublishers.com A key advantage of using organoaluminum reagents is that the reaction can often be controlled to achieve partial alkylation directly, yielding the desired alkyltin halides without necessarily forming the tetraalkyl intermediate. lupinepublishers.com
3 SnCl₄ + 4 (C₆H₁₃)₃Al → 3 (C₆H₁₃)₄Sn + 4 AlCl₃ gelest.com
Alternatively, direct synthesis of the trihalide can be targeted: SnCl₄ + (C₆H₁₃)₃Al → (C₆H₁₃)₃SnCl + AlCl₃ (stoichiometry dependent)
This direct approach to the trihexyltin halide intermediate is a significant advantage in large-scale industrial preparations. lupinepublishers.com
Indirect Synthesis Pathways via Ligand Exchange and Transmetallation
Indirect pathways begin with a pre-formed organotin compound, which is then chemically modified to introduce the acetate group. These methods offer versatility and are often used for the final step in a multi-step synthesis.
Conversion from Hexahexyldistannane Precursors
Hexahexyldistannane ((C₆H₁₃)₃Sn-Sn(C₆H₁₃)₃) or its corresponding oxide, bis(trihexyltin) oxide (((C₆H₁₃)₃Sn)₂O), can serve as precursors to acetoxytrihexylstannane. Bis(triorganotin) oxides are common starting materials for producing various organotin esters. orientjchem.org The synthesis can be achieved by reacting bis(trihexyltin) oxide with acetic acid.
((C₆H₁₃)₃Sn)₂O + 2 CH₃COOH → 2 (C₆H₁₃)₃SnOOCCH₃ + H₂O
This reaction is typically a condensation reaction where water is removed, often by azeotropic distillation with a solvent like toluene (B28343) or benzene, to drive the reaction to completion. orientjchem.org Another approach involves the cleavage of the tin-tin bond in hexahexyldistannane. While direct oxidation by air is a slow process leading to the oxide, cleavage can be effected by other reagents. scispace.com
Anion Exchange Reactions with Tin(IV) Halide Derivatives
The most common and straightforward method to introduce the acetate functionality is through an anion exchange reaction, also referred to as a ligand substitution or metathesis reaction. orientjchem.orguobabylon.edu.iq This pathway starts with a trihexyltin halide, typically trihexyltin chloride ((C₆H₁₃)₃SnCl), which is synthesized via the direct methods described in section 2.1.
The trihexyltin chloride is then treated with an acetate salt, such as sodium acetate (CH₃COONa) or silver acetate (CH₃COOAg). lupinepublishers.comdatapdf.com The reaction is driven by the formation of a stable inorganic salt, like sodium chloride, which often precipitates from the reaction mixture.
(C₆H₁₃)₃SnCl + CH₃COONa → (C₆H₁₃)₃SnOOCCH₃ + NaCl
This reaction is highly efficient and is widely applicable to a vast range of triorganotin acetates. It can be carried out in various solvents, and the purity of the resulting product is generally high after filtration and removal of the solvent. lupinepublishers.com
Advanced Techniques for Purification and Isolation in Preparative Chemistry
The purification and isolation of Stannane, acetoxytrihexyl- and other organotin compounds from reaction mixtures are critical steps to obtain a product of high purity. The choice of method depends on the physical properties of the target compound and the nature of the impurities. Organotin compounds, particularly residues from reagents, can be challenging to remove. sdlookchem.com
Chromatographic Methods
Column chromatography is a powerful technique for the purification of organotin compounds. However, standard silica (B1680970) gel chromatography can sometimes be ineffective. researchgate.net Advanced modifications have been developed to enhance the separation efficiency.
Modified Silica Gel Chromatography: Using a stationary phase of silica gel treated with other reagents has proven highly effective.
Moist Silica Gel: Simple column chromatography using 10%-moist silica gel can efficiently remove organotin residues down to parts-per-million (ppm) levels. researchgate.net In one study, this method reduced organotin content to just 2.4 ppm, whereas dry silica gel left approximately 5000 ppm of organotin residues. researchgate.net
Potassium Carbonate-Silica: A stationary phase composed of 10% w/w anhydrous potassium carbonate and silica is very effective in removing organotin impurities, reducing them from stoichiometric levels to as low as ~15 ppm. sdlookchem.com This mixture can be prepared in advance and stored for months without significant loss of activity. sdlookchem.com
Potassium Fluoride-Silica: A mixture of 10% finely ground potassium fluoride (B91410) and 90% silica is another effective stationary phase for eluting organotin impurities. sdlookchem.com
High-Performance Liquid Chromatography (HPLC): HPLC offers an alternative to gas chromatography (GC) without the need for a derivatization step. nih.gov Separations are often based on ion-exchange or reversed-phase columns, and detection can be achieved using methods like inductively coupled plasma mass spectrometry (ICP-MS) or fluorometric detection. nih.gov
Extraction and Phase Separation Techniques
Liquid-liquid extraction is a fundamental technique for the initial workup of reaction mixtures containing organotin compounds.
Selective Extraction of Byproducts: In syntheses starting from crude mixtures, such as those from Grignard reactions or redistributions, specific impurities can be removed by selective extraction. For instance, butyltin trichloride (B1173362) can be selectively removed from a mixture containing tributyltin chloride by extracting with a dilute aqueous non-oxidizing acid solution, such as 10% hydrochloric acid. google.com
Hydrolysis and Precipitation: Dibutyltin (B87310) dichloride can be converted to its corresponding oxide by hydrolysis with a dilute alkali solution. The resulting dibutyltin oxide precipitates and can be removed by simple filtration. google.com
Distillation and Crystallization
For thermally stable and volatile compounds, distillation is a viable purification method.
Vacuum Distillation: To avoid decomposition at high temperatures, vacuum distillation is often employed. For example, tributyltin chloride can be purified by distillation at 145°C under a reduced pressure of 10 mm Hg. google.com
Fractional Crystallization: This technique can be used to purify solid organotin compounds, although it is less commonly reported for acetates compared to other methods. google.com
Table 2: Comparison of Purification Techniques for Organotin Compounds This table provides an interactive comparison of the effectiveness of different purification methods.
| Technique | Principle | Target Impurities | Effectiveness | Reference |
|---|---|---|---|---|
| Column Chromatography (10% Moist SiO₂) | Adsorption | Organotin residues | Reduces residues to ~2.4 ppm | researchgate.net |
| Column Chromatography (10% K₂CO₃/SiO₂) | Adsorption/Reaction | Stoichiometric organotin impurities | Reduces residues to ~15 ppm | sdlookchem.com |
| Acid Extraction (e.g., 10% HCl) | Partitioning | Basic/hydrolyzable tin species (e.g., RSnCl₃) | Selective removal of specific chlorides | google.com |
| Alkali Hydrolysis | Conversion & Precipitation | Diorganotin dihalides (e.g., R₂SnCl₂) | Forms insoluble oxide for filtration | google.com |
| Vacuum Distillation | Difference in Boiling Points | Non-volatile impurities | Effective for thermally stable, volatile compounds | google.com |
Advanced Spectroscopic and Structural Elucidation of Stannane, Acetoxytrihexyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of Stannane, acetoxytrihexyl- in solution. By analyzing the spectra of various nuclei (¹H, ¹³C, and ¹¹⁹Sn), a complete picture of the molecule's framework and the coordination at the tin center can be assembled.
The ¹H and ¹³C NMR spectra provide detailed information about the organic moieties of the molecule—the three hexyl chains and the acetate (B1210297) group.
The ¹H NMR spectrum is expected to show distinct signals for the different protons in the hexyl chains and the acetate methyl group. The protons of the methylene (B1212753) group attached directly to the tin atom (α-CH₂) are anticipated to appear as a triplet, significantly shifted downfield due to the electropositive nature of tin. The subsequent methylene groups (β, γ, δ, and ε) will present as multiplets in the typical aliphatic region, with the terminal methyl group (ζ-CH₃) appearing as a triplet at the most upfield position. The methyl protons of the acetate group will be observed as a sharp singlet.
The ¹³C NMR spectrum , with proton decoupling, will display a single resonance for each unique carbon atom. The carbon of the carbonyl group in the acetate ligand is expected at the most downfield position. The carbons of the hexyl chains will show a predictable pattern, with the α-carbon being the most deshielded among the alkyl chain carbons. The chemical shifts will generally decrease for carbons further from the tin atom.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Stannane, acetoxytrihexyl-
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| Acetate CH₃ | ~2.1 | ~22 |
| Acetate C=O | - | ~178 |
| α-CH₂ (Sn-CH₂) | ~1.2-1.6 (t) | ~15 |
| β-CH₂ | ~1.5-1.7 (m) | ~28 |
| γ-CH₂ | ~1.2-1.4 (m) | ~32 |
| δ-CH₂ | ~1.2-1.4 (m) | ~22 |
| ε-CH₂ | ~1.2-1.4 (m) | ~31 |
| ζ-CH₃ | ~0.9 (t) | ~14 |
Note: Predicted values are based on data for analogous trialkyltin compounds and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.
¹¹⁹Sn NMR spectroscopy is a powerful tool for directly probing the electronic environment of the tin atom. The chemical shift (δ) of ¹¹⁹Sn is highly sensitive to the coordination number and the nature of the substituents attached to the tin center. For triorganotin carboxylates, the ¹¹⁹Sn chemical shift can distinguish between a four-coordinate tetrahedral geometry in non-coordinating solvents and a five-coordinate trigonal bipyramidal geometry in the solid state or in coordinating solvents. sysrevpharm.org
In a non-coordinating solvent like chloroform-d, Stannane, acetoxytrihexyl- is expected to exhibit a ¹¹⁹Sn chemical shift indicative of a four-coordinate tin atom. In such a state, the acetate ligand would act as a monodentate ligand. In the solid state or in a coordinating solvent, a shift to a higher field (less positive or more negative δ value) would suggest an increase in the coordination number to five, with the acetate ligand acting as a bridging bidentate ligand. sysrevpharm.orgnih.gov The coupling constants, particularly ¹J(¹¹⁹Sn-¹³C), can also provide valuable information about the s-character of the Sn-C bond and thus the hybridization and geometry around the tin atom. nih.govmdpi.com
To unambiguously assign all proton and carbon signals and confirm the connectivity within the molecule, two-dimensional NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity within the hexyl chains from the α-CH₂ to the terminal ζ-CH₃.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These spectra correlate directly bonded protons and carbons, enabling the definitive assignment of each carbon signal based on the previously assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is particularly useful for confirming the connection of the hexyl chains to the tin atom (by observing correlations from the α- and β-protons to the tin-bound carbon) and the attachment of the acetate group (correlations from the acetate methyl protons to the carbonyl carbon).
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule, which are characteristic of specific functional groups.
The IR spectrum of Stannane, acetoxytrihexyl- is expected to be dominated by strong absorptions corresponding to the C-H stretching of the hexyl chains (typically in the 2850-2960 cm⁻¹ region). The most diagnostic bands are those of the carboxylate group. The difference (Δν) between the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching frequencies of the carboxylate group can provide insight into its coordination mode. A large Δν value (typically > 200 cm⁻¹) suggests a monodentate coordination, while a smaller Δν value is indicative of a bidentate (chelating or bridging) interaction. um.edu.my The Sn-C stretching vibrations are expected in the lower frequency region of the spectrum.
Raman spectroscopy , being complementary to IR, is particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds. The Sn-C symmetric stretching vibration should give a strong signal in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for Stannane, acetoxytrihexyl-
| Vibrational Mode | Expected Wavenumber (cm⁻¹, IR) | Expected Wavenumber (cm⁻¹, Raman) |
| C-H stretching (alkyl) | 2850-2960 (strong) | 2850-2960 (strong) |
| C=O asymmetric stretching (νₐₛ(COO⁻)) | ~1550-1650 (strong) | Weak |
| C=O symmetric stretching (νₛ(COO⁻)) | ~1350-1450 (strong) | Moderate |
| Sn-C stretching | ~500-600 (moderate) | ~500-600 (strong) |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular mass of Stannane, acetoxytrihexyl- and for confirming its elemental composition. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used. The isotopic pattern observed for the molecular ion peak will be characteristic of the presence of tin, which has several stable isotopes.
The fragmentation pattern in the mass spectrum can also provide structural information. Common fragmentation pathways for trialkyltin compounds involve the loss of alkyl radicals from the tin atom. For Stannane, acetoxytrihexyl-, the loss of hexyl radicals would be expected, leading to ions such as [Sn(C₆H₁₃)₂OAc]⁺ and [Sn(C₆H₁₃)OAc]⁺.
Reactivity and Mechanistic Pathways of Stannane, Acetoxytrihexyl
Hydrolytic Stability and Decomposition Mechanisms
The hydrolytic stability of organotin compounds is a critical factor in their application and persistence. While Sn-C bonds are generally stable in the presence of water, the Sn-O bond in organotin carboxylates is more susceptible to hydrolysis. vliz.be The stability of these compounds can be influenced by the nature of the organic groups attached to the tin atom.
The hydrolysis of triorganotin carboxylates like acetoxytrihexylstannane can lead to the formation of the corresponding distannoxane and acetic acid. This reaction is often reversible. The general mechanism involves the nucleophilic attack of water on the tin atom.
A study on the hydrolytic stability of various dialkyltin compounds provides some insight, although it does not specifically include acetoxytrihexylstannane. The time until precipitate formation in the presence of water was used as a measure of stability.
Table 1: Hydrolytic Stability of Selected Dialkyltin Compounds
| Dialkyltin Compound | Precipitate Formation Time (days) |
|---|---|
| Compound 1 | 3 |
| Compound 2 | 62 |
| Compound 3 | >200 |
| Compound 4 | >200 |
| Compound 5 | >200 |
| T-1 Catalyst | <1 |
This data suggests that the hydrolytic stability of organotin compounds can vary significantly. google.com For acetoxytrihexylstannane, the long hexyl chains may offer some steric hindrance to the approach of water molecules, potentially enhancing its hydrolytic stability compared to organotins with smaller alkyl groups.
Decomposition can also be initiated by other factors such as light. Photolysis can lead to the cleavage of the Sn-C bond. vliz.be
Ligand Exchange Reactions at the Tin Center
Ligand exchange at the tin center is a characteristic reaction of organotin compounds. savemyexams.com In these reactions, one ligand is substituted by another, leading to the formation of a new, often more stable, complex. savemyexams.com For acetoxytrihexylstannane, the acetate (B1210297) ligand can be exchanged with other nucleophiles.
The general equation for a ligand exchange reaction can be represented as: (C₆H₁₃)₃Sn(OOCCH₃) + Nu⁻ → (C₆H₁₃)₃Sn(Nu) + CH₃COO⁻ where Nu⁻ represents an incoming nucleophilic ligand.
The rate and equilibrium of these exchange reactions are dependent on several factors, including the nature of the solvent, the concentration of the reactants, and the relative stability of the starting complex and the product. nih.gov The exchange can be partial or complete. savemyexams.com Mass spectrometry can be a powerful tool to study the kinetics of such ligand exchange reactions in solution. nih.gov
Sn-C Bond Cleavage Reactions Under Various Conditions
The cleavage of the tin-carbon (Sn-C) bond is a significant reaction pathway for organotin compounds. This cleavage can be induced by various means, including photolysis and reactions with strong acids or electrophiles. vliz.benih.gov The general order of ease of cleavage for organic groups from tin is aryl > vinyl > alkyl.
Photocatalytic methods using visible light in the presence of earth-abundant vanadium catalysts have been shown to cleave C-C bonds in lignin (B12514952) model compounds under ambient conditions, and similar principles could potentially be applied to Sn-C bond cleavage. rsc.org Studies on the photolysis of other organotin molecules have demonstrated that the primary process is the homolytic cleavage of the C-Sn bond, generating radical pairs. ijcce.ac.ir
Furthermore, consecutive C-C bond cleavage has been achieved through photoredox catalysis combined with copper catalysis, highlighting advanced methods for bond scission that could be relevant to the degradation of the hexyl chains in acetoxytrihexylstannane under specific conditions. nih.gov
Coordination Chemistry: Formation of Adducts and Complexes
The tin atom in triorganotin compounds like acetoxytrihexylstannane acts as a Lewis acid, capable of accepting electron pairs from Lewis bases (ligands) to form coordination complexes or adducts. lupinepublishers.comlibretexts.orguomustansiriyah.edu.iq This interaction often leads to an increase in the coordination number of the tin atom from four to five or even six. lupinepublishers.com
Acetoxytrihexylstannane can react with a variety of Lewis bases, such as amines, phosphines, and other oxygen- or nitrogen-containing ligands. The formation of these adducts involves the donation of a lone pair of electrons from the Lewis base to the empty d-orbitals of the tin atom, forming a coordinate covalent bond. uomustansiriyah.edu.iqatlanticoer-relatlantique.ca The strength of this interaction depends on the Lewis acidity of the tin center and the Lewis basicity of the incoming ligand. The presence of three electron-donating hexyl groups on the tin atom in acetoxytrihexylstannane makes it a relatively weaker Lewis acid compared to di- or mono-organotin compounds. lupinepublishers.com
The general reaction for adduct formation is: (C₆H₁₃)₃Sn(OOCCH₃) + L → (C₆H₁₃)₃Sn(OOCCH₃)·L where L is a Lewis base.
In these adducts, the geometry around the tin atom typically changes from tetrahedral to trigonal bipyramidal. lupinepublishers.com
The formation of adducts can be readily monitored by spectroscopic techniques such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy.
FTIR Spectroscopy: FTIR is a powerful tool for identifying functional groups within a molecule. specificpolymers.combruker.comresearchgate.netmdpi.com Upon coordination of a Lewis base to acetoxytrihexylstannane, shifts in the vibrational frequencies of the C=O and Sn-O bonds of the acetate group, as well as vibrations associated with the Lewis base, are expected. These shifts provide evidence of the formation of a new coordination complex.
NMR Spectroscopy: Multinuclear NMR spectroscopy, particularly ¹H, ¹³C, and ¹¹⁹Sn NMR, is highly informative for characterizing organotin compounds and their adducts. rsc.orgrsc.orgresearchgate.nethuji.ac.il
¹¹⁹Sn NMR: The chemical shift of the tin nucleus (δ(¹¹⁹Sn)) is particularly sensitive to the coordination number and geometry of the tin atom. An increase in the coordination number from four to five upon adduct formation typically results in a significant upfield shift (to more negative values) of the ¹¹⁹Sn resonance. researchgate.net
¹H and ¹³C NMR: Changes in the chemical shifts and coupling constants (e.g., J(¹¹⁹Sn-¹H) and J(¹¹⁹Sn-¹³C)) of the hexyl and acetate groups can also provide evidence of coordination. rsc.orgrsc.org
Table 2: General ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin Compounds
| Coordination Number | Compound Type | Typical δ(¹¹⁹Sn) Range (ppm) |
|---|---|---|
| 4 | R₃SnX | +200 to -60 |
| 5 | R₃SnX·L | 0 to -200 |
| 6 | R₂SnX₂·L₂ | -200 to -500 |
Source: Adapted from general principles of tin NMR spectroscopy. huji.ac.ilresearchgate.net
Mechanistic Investigations of Key Transformation Reactions
The mechanisms of reactions involving organotin compounds are often complex and can proceed through various pathways, including ionic, radical, and concerted mechanisms.
For instance, the hydrolysis of esters can be studied kinetically to understand the reaction mechanism. While not specific to acetoxytrihexylstannane, studies on the alkaline hydrolysis of ethyl acetate show that the reaction can be monitored by changes in conductivity, and the rate constants and activation energies can be determined. uv.esresearchgate.netbue.edu.eg Similar principles could be applied to investigate the hydrolysis of the acetate group in acetoxytrihexylstannane.
Mechanistic studies on palladium-catalyzed acetoxylation reactions have proposed pathways involving reductive elimination from palladium(IV) intermediates. semanticscholar.org While a different system, these studies highlight the complexity of C-O bond-forming reactions that are analogous to the structure of acetoxytrihexylstannane.
The study of ligand substitution reactions often involves determining the rate law and the effect of reactant concentrations to infer the mechanism, which can be associative, dissociative, or interchange. uomustansiriyah.edu.iqlibretexts.org For acetoxytrihexylstannane, a dissociative mechanism would involve the initial breaking of the Sn-O bond, while an associative mechanism would involve the formation of a higher-coordinate intermediate with the incoming ligand.
Theoretical and Computational Chemistry Studies of Stannane, Acetoxytrihexyl
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding in molecules like Stannane, acetoxytrihexyl-. wikipedia.org These first-principles methods solve the Schrödinger equation for a given system, providing insights into the distribution of electrons and the nature of chemical bonds. ornl.govnorthwestern.edu For an organotin compound such as acetoxytrihexylstannane, these calculations can elucidate the covalent character of the tin-carbon and tin-oxygen bonds, as well as the influence of the hexyl chains and the acetoxy group on the electron density around the central tin atom.
Methods such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can be employed to approximate the electronic wavefunction and energy. arxiv.org These calculations can reveal important electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity. The HOMO-LUMO gap, for instance, provides an indication of the molecule's kinetic stability.
A hypothetical representation of calculated electronic properties for Stannane, acetoxytrihexyl- is presented in the table below.
| Property | Calculated Value (Hypothetical) | Method/Basis Set (Example) |
| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |
| LUMO Energy | 1.2 eV | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 7.7 eV | B3LYP/6-31G(d) |
| Dipole Moment | 2.5 D | B3LYP/6-31G(d) |
| Mulliken Charge on Sn | +1.2 e | B3LYP/6-31G(d) |
This table presents hypothetical data for illustrative purposes.
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. nih.govresearchgate.net One of the primary applications of DFT in computational chemistry is geometry optimization, where the goal is to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable conformation of the molecule. stackexchange.com For Stannane, acetoxytrihexyl-, with its flexible hexyl chains, multiple conformations may exist. DFT calculations can be used to identify the global minimum energy structure as well as other low-energy conformers.
The process of geometry optimization involves calculating the forces on each atom and iteratively moving the atoms to minimize these forces until a stationary point on the potential energy surface is reached. nih.govresearchgate.net The result is a set of optimized geometric parameters, including bond lengths, bond angles, and dihedral angles.
A table of hypothetical optimized geometric parameters for the core of the Stannane, acetoxytrihexyl- molecule is provided below.
| Parameter | Atoms Involved | Optimized Value (Hypothetical) |
| Bond Length (Å) | Sn - O | 2.08 |
| Bond Length (Å) | Sn - C (hexyl) | 2.15 |
| Bond Angle (°) | O - Sn - C | 108.5 |
| Bond Angle (°) | C - Sn - C | 110.5 |
| Dihedral Angle (°) | C - Sn - O - C | 175.0 |
This table presents hypothetical data for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can aid in the experimental characterization of molecules. wikipedia.org For Stannane, acetoxytrihexyl-, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies are of particular interest.
The prediction of NMR chemical shifts can be achieved with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.gov These calculations can predict the ¹H, ¹³C, and ¹¹⁹Sn NMR spectra, which are invaluable for structure elucidation. mdpi.comd-nb.infonih.gov
Similarly, the calculation of vibrational frequencies through methods like frequency analysis at the optimized geometry can predict the positions of absorption bands in the IR spectrum. This information can help identify the presence of specific functional groups, such as the C=O stretch of the acetoxy group and the Sn-C and Sn-O stretching vibrations.
A hypothetical set of predicted spectroscopic data for Stannane, acetoxytrihexyl- is shown in the table below.
| Spectroscopic Parameter | Nucleus/Functional Group | Predicted Value (Hypothetical) |
| ¹H NMR Chemical Shift (ppm) | -CH₂-Sn | 0.9 - 1.1 |
| ¹³C NMR Chemical Shift (ppm) | -CH₂-Sn | 10 - 15 |
| ¹¹⁹Sn NMR Chemical Shift (ppm) | +50 to +80 | |
| IR Vibrational Frequency (cm⁻¹) | C=O Stretch (acetoxy) | 1725 |
| IR Vibrational Frequency (cm⁻¹) | Sn-O Stretch | 550 |
| IR Vibrational Frequency (cm⁻¹) | Sn-C Stretch | 480 |
This table presents hypothetical data for illustrative purposes.
Computational Modeling of Reaction Pathways and Transition State Structures
Computational chemistry can be used to model the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient species like transition states. rsc.orgsmu.edu For Stannane, acetoxytrihexyl-, a relevant reaction to study would be the hydrolysis of the acetoxy group, a common reaction for organotin carboxylates.
By mapping the potential energy surface of the reaction, computational methods can identify the minimum energy path from reactants to products. rsc.org This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state is the activation energy, a key parameter for determining the reaction rate.
The table below presents hypothetical energetic data for a proposed hydrolysis reaction of Stannane, acetoxytrihexyl-.
| Reaction Step | Species | Relative Energy (kcal/mol) (Hypothetical) |
| Reactants | Acetoxytrihexylstannane + H₂O | 0.0 |
| Transition State for Water Addition | [TS1] | +15.2 |
| Intermediate | Pentacoordinate Adduct | -5.8 |
| Transition State for Acetic Acid Elimination | [TS2] | +12.5 |
| Products | Trihexyltin Hydroxide (B78521) + Acetic Acid | -10.3 |
This table presents hypothetical data for illustrative purposes.
Environmental Transformation Pathways and Kinetic Studies of Stannane, Acetoxytrihexyl
Photodegradation Mechanisms Under Different Wavelengths
The primary mechanism for the photodegradation of organotin compounds like Stannane, acetoxytrihexyl- is the cleavage of the tin-carbon (Sn-C) bond by ultraviolet (UV) radiation from sunlight. researchgate.netuv.esresearchgate.net This process is considered a slow abiotic degradation pathway in the environment. rsc.orgyoutube.com The fundamental reaction involves a homolytic cleavage of a Sn-C bond, which generates organotin radicals. researchgate.net
This degradation occurs in a stepwise manner, where the hexyl groups are sequentially removed from the tin atom. This process generally leads to a reduction in the compound's toxicity. uv.es The initial photolysis product would be the dihexyltin derivative, followed by further degradation to monohexyltin, and ultimately to non-toxic inorganic tin. uv.esgelest.com
While specific quantum yields and degradation rates for Stannane, acetoxytrihexyl- under different wavelengths are not extensively documented, the general principle is that the energy supplied by UV light, particularly in the UVA (320-400 nm) and UVB (280-320 nm) ranges, is sufficient to break the Sn-C bonds. The rate of photodegradation in natural waters can be influenced by environmental conditions such as water clarity, depth, and the presence of photosensitizing substances. researchgate.net
| Step | Parent Compound | Primary Photoproducts | General Mechanism |
|---|---|---|---|
| 1 | Stannane, acetoxytrihexyl- | Acetoxydihexylstannyl radical, Hexyl radical | Homolytic cleavage of one Sn-Hexyl bond |
| 2 | Acetoxydihexyltin species | Acetoxymonohexylstannyl radical, Hexyl radical | Cleavage of the second Sn-Hexyl bond |
| 3 | Acetoxymonohexyltin species | Inorganic Tin species, Hexyl radical | Cleavage of the final Sn-Hexyl bond |
Hydrolysis Kinetics and Products in Aqueous Environments
In aqueous environments, Stannane, acetoxytrihexyl- is susceptible to hydrolysis. The primary site for this reaction is the acetoxy group, which is an ester linkage. Hydrolysis cleaves this bond, resulting in the formation of Trihexyltin hydroxide (B78521) and acetic acid. This reaction is analogous to the hydrolysis of other organic esters. uv.esyoutube.com
The kinetics of this reaction are highly dependent on the pH of the surrounding water. The hydrolysis of organotin carboxylates can be catalyzed by both acids and bases. youtube.comgoogle.com In neutral or slightly alkaline waters, the reaction proceeds to yield the corresponding hydroxide. google.com Under strongly alkaline conditions, organotin hydroxides can further react to form stannoxanes through the elimination of water. google.com
| Reactant | Primary Hydrolysis Products | Influencing Factors |
|---|---|---|
| Stannane, acetoxytrihexyl- | Trihexyltin hydroxide + Acetic acid | pH (reaction is catalyzed by acid and base) |
| Temperature (rate increases with temperature) |
Biodegradation Pathways and Microbial Transformations
Biodegradation is a significant pathway for the transformation of organotin compounds in the environment, mediated by microorganisms in soil and sediment. rsc.org The process involves the sequential dealkylation of the parent compound, which for Stannane, acetoxytrihexyl-, means the stepwise removal of the hexyl groups from the tin atom. uv.esgelest.com This biotic degradation progressively reduces the toxicity of the compound, as tri-substituted organotins are generally more toxic than their di- and mono-substituted counterparts. researchgate.net
The primary biodegradation pathway is as follows: Trihexyltin -> Dihexyltin -> Monohexyltin -> Inorganic Tin
This process occurs under both aerobic and anaerobic conditions, though aerobic degradation is typically faster. rsc.orggelest.com A variety of bacteria, including species from the genus Pseudomonas, have been shown to degrade other trialkyltin compounds like tributyltin and triphenyltin. uv.es While the precise enzymatic mechanisms are not fully elucidated, they are believed to involve oxidative cleavage of the tin-carbon bonds. uv.es The bioavailability of the compound, which is influenced by sorption to particles, plays a key role in determining the rate of microbial degradation. researchgate.net
| Transformation Step | Product | General Microbial Mediators (from analogous compounds) |
|---|---|---|
| Trihexyltin → Dihexyltin | Dihexyltin species | Aerobic and anaerobic bacteria (e.g., Pseudomonas sp.), Fungi |
| Dihexyltin → Monohexyltin | Monohexyltin species | |
| Monohexyltin → Inorganic Tin | Inorganic Sn(IV) |
Applications in Catalysis and Materials Science Research
Role in Surface Chemistry and Functional Coatings Research
While specific research detailing the extensive use of Stannane, acetoxytrihexyl- in surface chemistry and functional coatings is limited in publicly available scientific literature, its role can be understood by examining the broader context of organotin compounds in materials science. Organotin compounds, particularly triorganotin derivatives, have been investigated for their ability to modify material surfaces and impart specific functionalities to coatings.
The fundamental principle behind their application in surface chemistry lies in the reactivity of the tin atom and the nature of the organic groups attached to it. The hexyl groups in acetoxytrihexylstannane, being relatively long alkyl chains, can influence the surface energy of a substrate, potentially leading to hydrophobic (water-repellent) properties. The acetoxy group can serve as a reactive site for grafting the molecule onto surfaces containing hydroxyl or other suitable functional groups.
In the realm of functional coatings, organotin compounds have historically been explored for various purposes, including as catalysts for curing processes in polymer coatings and as biocidal agents to prevent fouling on marine surfaces. While specific data on acetoxytrihexylstannane is scarce, the general reactivity of triorganotin acetates suggests potential applicability in these areas.
Research in this field often involves the treatment of various substrates with organotin solutions, followed by analytical techniques to confirm the presence of the compound on the surface and to evaluate the resulting changes in surface properties. Techniques such as X-ray photoelectron spectroscopy (XPS) would be used to detect the presence of tin, while contact angle measurements could quantify changes in hydrophobicity.
Table 1: Potential Research Parameters for Acetoxytrihexylstannane in Surface Chemistry
| Research Parameter | Method of Investigation | Potential Outcome |
| Surface Adsorption | Quartz Crystal Microbalance (QCM) | Determination of adsorption kinetics and layer thickness on various substrates. |
| Surface Energy Modification | Contact Angle Goniometry | Quantification of changes in hydrophobicity/hydrophilicity of treated surfaces. |
| Chemical Bonding to Surface | Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Photoelectron Spectroscopy (XPS) | Identification of chemical bonds formed between the stannane and the substrate. |
| Coating Curing Catalysis | Differential Scanning Calorimetry (DSC), Rheometry | Evaluation of the catalytic effect on the curing kinetics of polymer resins. |
It is important to note that the application of organotin compounds is subject to environmental regulations due to toxicity concerns associated with some members of this class of chemicals. Therefore, modern research in this area also focuses on developing more environmentally benign alternatives.
Advanced Analytical Methodologies for Research and Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of organotin analysis, providing the necessary separation of different tin species from complex sample matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the target analytes and their derivatives.
Gas Chromatography coupled with Atomic Absorption Spectrometry (GC-AAS) is a well-established technique for the speciation of volatile and thermally stable organometallic compounds. For non-volatile species like Stannane, acetoxytrihexyl-, a derivatization step is essential to convert them into forms amenable to GC analysis. This typically involves alkylation (e.g., ethylation or pentylation) to create tetra-substituted, volatile analogues.
Once derivatized, the sample is injected into the GC, where the different organotin compounds are separated based on their boiling points and interactions with the stationary phase of the chromatographic column. The eluting compounds are then directly introduced into an atomic absorption spectrometer for detection. The AAS detector can be equipped with different atomizers, such as a flame (FAAS), a quartz furnace (QFAAS), or a graphite (B72142) furnace (GFAAS), with GFAAS generally offering the highest sensitivity. This hyphenated technique provides high selectivity, as AAS is an element-specific detector, ensuring that only tin-containing compounds are quantified.
The coupling of High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) has become a leading technique for organotin speciation. semanticscholar.org A significant advantage of HPLC over GC is that it can directly analyze thermally labile and non-volatile compounds like Stannane, acetoxytrihexyl-, often eliminating the need for a derivatization step. nelac-institute.org
In this setup, separation is typically achieved using reversed-phase chromatography, for example, with a C18 column. The mobile phase composition is optimized to resolve the various organotin species. The eluent from the HPLC is then introduced into the ICP-MS system. The inductively coupled plasma torch atomizes and ionizes the tin atoms from the organotin compounds, which are then detected by the mass spectrometer. ICP-MS offers extremely low detection limits and high specificity, making it ideal for trace-level environmental monitoring. nih.gov Recent studies have demonstrated the capability of HPLC-ICP-MS to quantify a range of organotin compounds in under 22 minutes with detection limits in the sub-µg/L range. nih.gov
| Parameter | HPLC-ICP-MS Performance for Organotin Analysis |
| Analytes | Various organotin species |
| Separation | Reversed-phase HPLC (e.g., C18 column) |
| Detection | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Detection Limits | 0.14 to 0.57 µg Sn/L |
| Linearity | Excellent, often spanning 2-3 orders of magnitude nih.gov |
| Key Advantage | No derivatization required for non-volatile species nelac-institute.org |
Electrochemical Methods for Detection and Speciation
Electrochemical methods, such as polarography and stripping voltammetry, present a sensitive and cost-effective alternative for the determination of organotin compounds. These techniques are based on the electrochemical reduction or oxidation of the tin species at the surface of an electrode.
Stripping voltammetry, particularly anodic stripping voltammetry (ASV) and adsorptive stripping voltammetry (AdSV), offers excellent sensitivity for trace metal analysis. The process involves a preconcentration step where the organotin compound is accumulated onto the working electrode (e.g., a hanging mercury drop electrode). Following this, the potential is scanned, and the accumulated analyte is "stripped" from the electrode, generating a current signal that is proportional to its concentration. These methods can achieve very low detection limits and can be adapted for the simultaneous determination of different organotin species.
Solid-Phase Microextraction (SPME) and Other Sample Preparation Strategies
Effective sample preparation is critical for accurate organotin analysis, as it serves to isolate and concentrate the analytes from the sample matrix while removing potential interferences. Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that has proven highly effective for organotin compounds.
Headspace SPME (HS-SPME) is commonly coupled with GC-MS. In this procedure, the sample is placed in a vial, and a derivatizing agent (e.g., sodium tetraethylborate) is added to convert the ionic organotins into their volatile ethylated forms. The vial is then heated, and a fused silica (B1680970) fiber coated with a stationary phase (e.g., polydimethylsiloxane) is exposed to the headspace above the sample. The volatile organotin derivatives are adsorbed onto the fiber. Finally, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. This technique simplifies sample cleanup, reduces analysis time, and can achieve detection limits in the low ng/L range. The precision of SPME methods can be significantly improved by using isotope dilution calibration techniques. nih.gov
Method Validation and Quality Assurance in Organotin Analysis
To ensure the reliability and comparability of analytical data, rigorous method validation and quality assurance procedures are indispensable. Key performance parameters must be evaluated for any analytical method used for monitoring Stannane, acetoxytrihexyl-.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a given range. Calibration curves are prepared daily using at least six working standards to establish linearity. cdc.gov
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.
Accuracy: The closeness of the agreement between the result of a measurement and a true or accepted value. Accuracy is often assessed by analyzing Certified Reference Materials (CRMs) or by performing recovery studies on spiked samples. nih.govnih.gov
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected by the analytical instrument.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
Quality control measures are implemented throughout the analytical process. These include the regular analysis of method blanks to check for contamination, matrix spikes to assess matrix effects, and duplicate samples to monitor precision. The use of CRMs, such as certified marine sediments or biological tissues, is crucial for validating the entire analytical procedure, from extraction to detection, and for ensuring the long-term quality control of the measurements. nih.govnih.govresearchgate.net
Future Directions and Interdisciplinary Research Prospects for Stannane, Acetoxytrihexyl
Exploration of Sustainable Synthesis Routes
The traditional synthesis of organotin compounds, including acetoxytrihexylstannane, often relies on methods that are resource-intensive and generate significant waste, such as the use of Grignard reagents or organoaluminium compounds. lupinepublishers.comlupinepublishers.com The future of its production lies in the adoption of green chemistry principles to minimize environmental impact. chemistryjournals.netsemanticscholar.org
Key areas of exploration for the sustainable synthesis of Stannane, acetoxytrihexyl- include:
Alternative Solvents and Reaction Conditions: A shift away from volatile and toxic organic solvents towards greener alternatives like water, ionic liquids, or supercritical fluids is a primary goal. chemistryjournals.net Research into microwave-assisted synthesis also presents an opportunity to reduce energy consumption and reaction times. chemistryjournals.net
Biocatalysis: The use of enzymes or whole microbial cells as catalysts in organometallic synthesis is a burgeoning field. manipal.edud-nb.info Future research could focus on identifying or engineering enzymes capable of catalyzing the formation of tin-carbon bonds with high specificity and under mild conditions, thus offering a non-toxic and eco-friendly synthetic route. manipal.edu This approach could significantly lower the E-factor (environmental impact factor) of the synthesis process. manipal.edu
Renewable Feedstocks: Investigating the use of renewable resources to derive the hexyl groups would further enhance the sustainability of acetoxytrihexylstannane production. researchgate.net This aligns with the broader goal of transitioning the chemical industry away from a reliance on fossil fuels. orientjchem.org
| Green Synthesis Strategy | Potential Benefits for Acetoxytrihexylstannane Production |
| Use of Alternative Solvents | Reduced environmental pollution and health risks associated with volatile organic compounds. |
| Biocatalysis | High selectivity, mild reaction conditions, and the use of non-toxic catalysts. manipal.edu |
| Microwave-Assisted Synthesis | Decreased energy consumption and shorter reaction times. chemistryjournals.net |
| Renewable Feedstocks | Reduced carbon footprint and dependence on petrochemicals. researchgate.net |
Design of Next-Generation Derivatives with Tunable Reactivity
The future utility of acetoxytrihexylstannane will be significantly enhanced by the development of derivatives with tailored properties. By strategically modifying the chemical structure, researchers can fine-tune the compound's reactivity, selectivity, and biological activity.
Promising avenues for the design of next-generation derivatives include:
Ligand Modification: Replacing the acetate (B1210297) group with other carboxylates or different functional ligands can alter the compound's electronic and steric properties. sysrevpharm.orgrsc.org This can lead to the development of more efficient catalysts or materials with novel characteristics.
Functionalized Alkyl Chains: Introducing functional groups onto the hexyl chains can create derivatives with specific binding capabilities or reactive sites. This could enable their use as building blocks for more complex supramolecular structures or as targeted therapeutic agents.
Quantitative Structure-Activity Relationship (QSAR) Studies: By developing QSAR models, researchers can establish correlations between the structural features of acetoxytrihexylstannane derivatives and their biological or chemical activity. tandfonline.com These models can then be used to predict the properties of novel, untested compounds, thereby accelerating the discovery of new derivatives with desired functionalities. tandfonline.com
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deeper understanding of the reaction mechanisms involving acetoxytrihexylstannane is crucial for optimizing its synthesis and application. Advanced in situ and operando spectroscopic techniques offer the ability to probe reactions as they occur, providing invaluable real-time data. atomfair.comornl.gov
Future research in this area should focus on:
In Situ NMR Spectroscopy: This technique can be employed to monitor the formation of acetoxytrihexylstannane from its precursors, such as in Grignard reactions, providing insights into reaction kinetics and the formation of intermediates. researchgate.netresearchgate.net
Operando FTIR Spectroscopy: For catalytic applications, operando Fourier-transform infrared (FTIR) spectroscopy can identify surface intermediates and track their transformation under actual reaction conditions. atomfair.comornl.govdoi.org This is particularly relevant if acetoxytrihexylstannane or its derivatives are explored as catalysts.
Combined Spectroscopic and Computational Approaches: Integrating experimental spectroscopic data with theoretical calculations can provide a more complete picture of reaction pathways and transition states, leading to a more rational design of catalysts and reaction conditions.
| Spectroscopic Technique | Application in Acetoxytrihexylstannane Research |
| In Situ NMR | Monitoring reaction kinetics and identifying intermediates in synthesis. researchgate.net |
| Operando FTIR | Studying catalytic mechanisms and surface species in real-time. atomfair.comdoi.org |
| Raman Spectroscopy | Complementary structural information during operando studies. nih.gov |
Integration with Nanoscience and Nanotechnology Research
The unique properties of organometallic compounds make them attractive for applications in the burgeoning fields of nanoscience and nanotechnology. researchgate.netresearchgate.net Future interdisciplinary research could explore the integration of acetoxytrihexylstannane in these areas.
Potential applications at the nano-scale include:
Synthesis of Nanoparticles: Organometallic precursors are often used in the synthesis of quantum dots and other nanoparticles. rsc.orgnih.gov Acetoxytrihexylstannane could be investigated as a precursor for tin-containing nanomaterials with interesting optical or electronic properties.
Surface Modification of Nanomaterials: The covalent attachment of acetoxytrihexylstannane or its derivatives to the surface of nanomaterials can modify their properties, such as dispersibility in different media or their interaction with biological systems. mdpi.comwiley-vch.deresearchgate.net This could be beneficial for applications in nanocomposites, sensors, or drug delivery.
Development of Hybrid Materials: Incorporating acetoxytrihexylstannane into polymer matrices or other materials could lead to the development of hybrid nanocomposites with enhanced thermal stability, mechanical strength, or other desirable properties. wiley-vch.de
Theoretical Insights Guiding Experimental Design and Discovery
Computational chemistry provides a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental research and accelerating the discovery of new applications. als-journal.comrsc.org
For Stannane, acetoxytrihexyl-, theoretical studies can offer significant insights into:
Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways for the synthesis and catalytic cycles of acetoxytrihexylstannane and its derivatives, helping to elucidate complex mechanisms at the molecular level. figshare.comresearchgate.netnih.gov
Electronic and Spectroscopic Properties: Computational methods can predict spectroscopic data (NMR, IR, UV-Vis), which can aid in the characterization of new compounds and the interpretation of experimental results. als-journal.comnih.gov
Structure-Property Relationships: By calculating molecular descriptors, theoretical studies can contribute to the development of QSAR models, providing a rational basis for the design of new derivatives with targeted properties. tandfonline.com
| Computational Method | Application to Acetoxytrihexylstannane Research |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of electronic and spectroscopic properties. als-journal.comrsc.orgnih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling and prediction of biological activity and chemical reactivity. tandfonline.com |
| Molecular Docking | Investigating potential interactions with biological targets. als-journal.comsemanticscholar.org |
Q & A
Q. What are the established synthesis protocols for acetoxytrihexylstannane, and how can reaction efficiency be optimized?
Methodological Answer: Acetoxytrihexylstannane synthesis typically involves tin-halide reactions with organometallic precursors. Key steps include:
- Reaction Setup : Use small-scale vessels to maintain controlled liquid/gas phase interactions, as demonstrated in stannane synthesis studies .
- Stoichiometric Control : Ensure precise molar ratios of reactants (e.g., SnCl₄ and organoaluminum hydrides) to minimize side products.
- Efficiency Optimization : Monitor hydrogen evolution during reactions (e.g., via gas chromatography) to confirm completion . Analytical validation through NMR and mass spectrometry is critical to assess purity .
Q. How should researchers characterize acetoxytrihexylstannane to confirm purity and structural integrity?
Methodological Answer:
- Spectroscopic Techniques : Use ¹H/¹³C NMR to verify organic ligand attachment and ¹¹⁹Sn NMR to confirm tin coordination .
- Elemental Analysis : Quantify Sn, C, and H content to validate stoichiometry.
- Mass Spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks and isotopic patterns (tin has natural isotopes at 120, 118, and 116 amu) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .
Q. What safety protocols are critical when handling acetoxytrihexylstannane given its toxicity profile?
Methodological Answer:
- Toxicity Mitigation : Use fume hoods and personal protective equipment (PPE) due to its moderate toxicity (rat oral LD₅₀: 2570 mg/kg) and decomposition fumes (toxic Sn vapors) .
- Regulatory Compliance : Adhere to international restrictions (e.g., China’s import/export controls on organotin compounds) by securing proper permits .
- Waste Management : Neutralize residues with alkaline solutions to precipitate tin oxides before disposal .
Advanced Research Questions
Q. How do isotopic variations in tin and halogens affect the reactivity of acetoxytrihexylstannane in synthetic applications?
Methodological Answer:
- Isotopic Labeling : Use ¹¹⁹Sn-enriched reagents to study reaction pathways via isotopic tracing in NMR .
- Halogen Effects : Compare reaction rates with bromine/chlorine substituents; e.g., Sn–Br bonds are more labile than Sn–Cl, altering hydrolysis kinetics .
- Computational Modeling : Employ DFT calculations to predict isotopic effects on bond dissociation energies .
Q. What methodologies resolve contradictions in reported toxicity data for acetoxytrihexylstannane across studies?
Methodological Answer:
- Variable Standardization : Control administration routes (oral vs. intraperitoneal) and animal models (rats vs. mice) to reduce variability .
- Purity Assessment : Use HPLC to quantify impurities (e.g., tributyltin byproducts) that may skew toxicity results .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare datasets and identify outliers .
Q. In EUV lithography, how does acetoxytrihexylstannane’s decomposition kinetics influence its efficacy?
Methodological Answer:
- Kinetic Studies : Measure SnH₄ formation rates under vacuum to model decomposition pathways .
- Debris Mitigation : Optimize chamber pressure and temperature to reduce Sn redeposition via catalytic dissociation .
- In Situ Monitoring : Use mass spectrometry to track stannane dissociation products in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
